Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane: A Technical Guide

Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

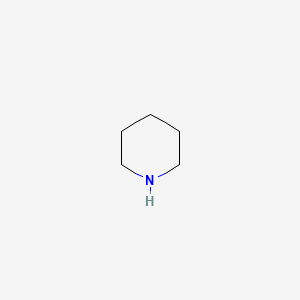

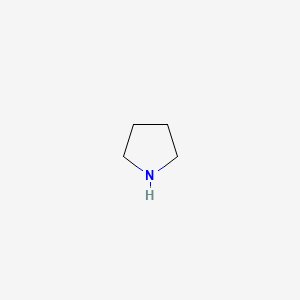

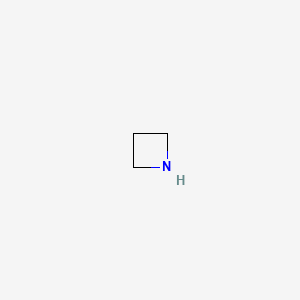

2-Azabicyclo[2.1.1]hexane (aza-BCH), a bridged saturated heterocycle, has emerged as a significant scaffold in medicinal chemistry.[1] As a conformationally rigid bioisostere of pyrrolidine and a saturated analogue of the phenyl ring, it offers a compelling three-dimensional alternative to traditional planar structures in drug design.[2][3][4] The incorporation of the aza-BCH motif into drug candidates has been shown to improve key physicochemical and pharmacokinetic properties, such as metabolic stability and aqueous solubility, while reducing lipophilicity.[3][5] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-azabicyclo[2.1.1]hexane, detailed experimental protocols for their determination, and a discussion of its role as a valuable building block in drug discovery.

Core Physicochemical Properties

Table 1: General and Computed Properties of 2-Azabicyclo[2.1.1]hexane

| Property | Value | Source |

| Molecular Formula | C₅H₉N | [6] |

| Molecular Weight | 83.13 g/mol | [6] |

| IUPAC Name | 2-azabicyclo[2.1.1]hexane | [6] |

| CAS Number | 34392-24-0 | [6] |

| Computed XLogP | 0.4 | [6] |

Table 2: Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane Derivatives

| Derivative | Property | Value | Source |

| 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride | Molecular Weight | 143.61 g/mol | [7] |

| 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride | Molecular Weight | C₆H₁₀ClNO₂ | |

| 4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride | Molecular Formula | C₈H₁₆ClNO | [8] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of bicyclic amines like 2-azabicyclo[2.1.1]hexane are provided below. These protocols are based on established techniques and can be adapted for the specific compound and its derivatives.

Determination of pKa by ¹H NMR Spectroscopy

The acid dissociation constant (pKa) of a compound is a critical parameter that influences its ionization state at different pH values. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for pKa determination, based on the principle that the chemical shifts of nuclei near an ionizable center change with the protonation state.[9][10]

Methodology:

-

Sample Preparation: A series of solutions of the test compound (e.g., 2-azabicyclo[2.1.1]hexane hydrochloride) are prepared in a suitable solvent system (e.g., D₂O) across a range of pH values. The pH is adjusted using small aliquots of acid (e.g., DCl) and base (e.g., NaOD).

-

NMR Data Acquisition: ¹H NMR spectra are recorded for each sample at a constant temperature.

-

Data Analysis: The chemical shift of a proton close to the nitrogen atom is monitored as a function of pH.

-

pKa Calculation: The data are plotted with chemical shift (δ) on the y-axis and pH on the x-axis. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation, and the pKa is determined as the pH at the inflection point of the curve.[9]

Determination of logP/logD by Shake-Flask Method

The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, a key factor in its pharmacokinetic profile. The shake-flask method is the gold standard for experimental logP and logD determination.[11][12][13][14]

Methodology:

-

Phase Preparation: A biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) is prepared. The two phases are pre-saturated with each other by vigorous mixing, followed by separation.[13]

-

Compound Addition: A known amount of the test compound is added to a mixture of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[12]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[15]

-

Calculation: The logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[11]

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The thermodynamic solubility assay is a common method for its determination.[15][16][17][18]

Methodology:

-

Sample Preparation: An excess of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The suspension is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved compound.[15]

-

Separation of Solid: The undissolved solid is removed by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.[16]

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Role in Drug Discovery

The 2-azabicyclo[2.1.1]hexane scaffold serves as a valuable "escape from flatland" tool in modern medicinal chemistry.[3][19] Its rigid, three-dimensional structure provides a distinct advantage over planar aromatic rings and flexible aliphatic rings. By replacing a pyrrolidine moiety with aza-BCH, improvements in metabolic clearance and solubility have been observed in the development of LRRK2 kinase inhibitors.[5] This highlights the significant impact of this unique bicyclic system on key drug-like properties. The synthesis of 2-azabicyclo[2.1.1]hexane hydrochloride has been achieved on a multigram scale, making this building block accessible for extensive investigation in drug discovery programs.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective synthesis of functionalized perhydropyrrolo[1,2-b]isoxazoles based on (3 + 2)-annulation of donor–acceptor cyclopropanes and isoxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. 2-Azabicyclo(2.1.1)hexane | C5H9N | CID 22101702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride (2126160-91-4) for sale [vulcanchem.com]

- 8. Buy 4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride [smolecule.com]

- 9. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 10. researchgate.net [researchgate.net]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. evotec.com [evotec.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 20. researchgate.net [researchgate.net]

![2-Azabicyclo[2.1.1]hexane Structure](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=22101702&t=l)